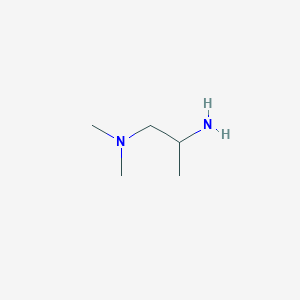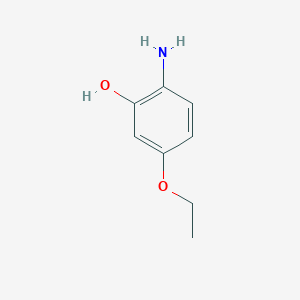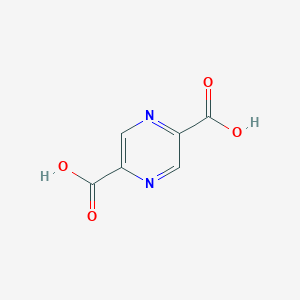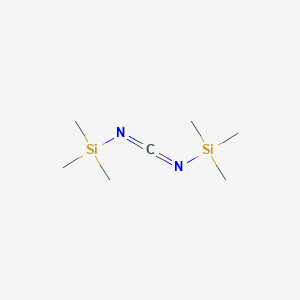
N1,N1-Dimethylpropane-1,2-diamine
Descripción general
Descripción
N1,N1-Dimethylpropane-1,2-diamine (also known as N,N-dimethylpropane-1,2-diamine, N,N-DMPDA, and DMPDA) is an organoamine that has been widely used in a variety of scientific and industrial applications. It is a colorless, volatile liquid with a boiling point of 83°C and a molecular weight of 93.14 g/mol. It is an important building block for the synthesis of other amines and is used in a range of industrial processes.
Aplicaciones Científicas De Investigación
Nuclear Magnetic Resonance (NMR) Spectroscopy : N1,N1-Dimethylpropane-1,2-diamine's structure has been studied using NMR spectroscopy. The NMR spectra of related compounds have been examined, providing insights into their structural properties (Freifelder, Mattoon, & Kriese, 1967).
Tandem Mass Spectrometry : The compound's behavior under tandem mass spectrometry has been explored. Intramolecular methyl migration in its protonated form has been studied, revealing important information about its chemical behavior (Zhang, Yao, & Guo, 2008).
Malaria Treatment : In medicinal chemistry, derivatives of this compound have been explored as potential treatments for malaria. These derivatives were synthesized to probe potency and metabolic stability (Krake et al., 2017).
Magnetic Properties : The compound has applications in the study of magnetic properties. For instance, a study on [Ni(N3)2(2,2-Dimethylpropane-1,3-diamine)]n revealed insights into its antiferromagnetic properties (Ribas, Monfort, Solans, & Drillon, 1994).
Coordination Chemistry : this compound plays a role in coordination chemistry, as seen in the synthesis of nickel(II) thiocyanate complexes with tridentate N3 donor Schiff bases (Bhowmik, Chattopadhyay, Drew, Díaz, & Ghosh, 2010).
Inclusion Compounds : The compound has been used in the synthesis of inclusion compounds, particularly in systems involving hydroiodic acid and iodine (Megen, Jablonka, & Reiss, 2014).
Schiff Base Chemistry : this compound is involved in Schiff base chemistry. The characterization of Schiff bases derived from 3,4-dimethoxybenzaldehyde, for example, includes structures with different central groups derived from this compound (Khalaji, Foroghnia, Fejfarová, & Dušek, 2013).
Safety and Hazards
“N1,N1-Dimethylpropane-1,2-diamine” is classified as a flammable liquid and vapor. It causes severe skin burns and eye damage. It may cause respiratory irritation . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection and avoiding breathing vapors, mist, or gas .
Propiedades
IUPAC Name |
1-N,1-N-dimethylpropane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-5(6)4-7(2)3/h5H,4,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQHLOZQFPWDCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883301 | |
| Record name | 1,2-Propanediamine, N1,N1-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108-15-6, 62689-51-4 | |
| Record name | 1-(Dimethylamino)-2-propylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-1-dimethylaminopropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-1-dimethylaminopropane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166323 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Propanediamine, N1,N1-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Propanediamine, N1,N1-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N1,N1-dimethylpropane-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.233 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-N1,N1-dimethylpropane-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.890 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of (2S)-N1,N1-Dimethylpropane-1,2-diamine in Leucinostatin A and B?
A1: (2S)-N1,N1-Dimethylpropane-1,2-diamine is a key structural component of Leucinostatin A. Research has shown that Leucinostatin B differs from Leucinostatin A only by the replacement of (2S)-N1,N1-Dimethylpropane-1,2-diamine with (2S)-N1-methylpropane-1,2-diamine. [] This suggests that the specific dimethylated structure in Leucinostatin A may play a role in its biological activity.
Q2: How does the presence of (2S)-N1,N1-Dimethylpropane-1,2-diamine contribute to the understanding of the structure of peptide antibiotic P168?
A2: The identification of (2S)-N1,N1-Dimethylpropane-1,2-diamine (4) within the peptide antibiotic P168, alongside other unusual amino acids, was crucial in elucidating its complex structure. [] This unusual amine, along with the other identified components, provided researchers with the necessary building blocks to determine the complete structure of P168 (I) using in-beam mass spectrometry. This highlights the importance of identifying even small components within complex natural products to fully understand their structure and potential bioactivity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















